
Methyl 3-bromo-5-(carbonochloridoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(carbonochloridoyl)benzoate is an organic compound with the molecular formula C9H6BrClO3 It is a derivative of benzoic acid, featuring a bromine atom and a carbonochloridoyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbonochloridoyl group. One common method includes the following steps:
Bromination: Methyl benzoate is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield methyl 3-bromobenzoate.
Introduction of Carbonochloridoyl Group: The brominated product is then reacted with phosgene (COCl2) to introduce the carbonochloridoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its reactive functional groups. The bromine atom and carbonochloridoyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-5-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a carbonochloridoyl group.
Methyl 3-(bromomethyl)benzoate: Lacks the carbonochloridoyl group but has a bromomethyl group.
Methyl 3-bromobenzoate: Contains only the bromine atom without additional functional groups.
Uniqueness
Propriétés
Formule moléculaire |
C9H6BrClO3 |
|---|---|
Poids moléculaire |
277.50 g/mol |
Nom IUPAC |
methyl 3-bromo-5-carbonochloridoylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3 |
Clé InChI |
YJSMRYFYECUWEY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


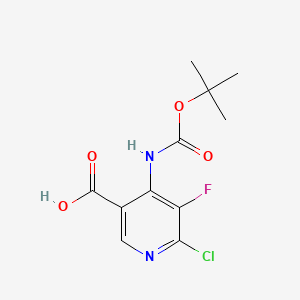
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
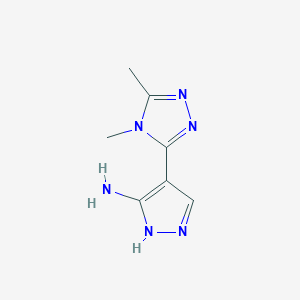
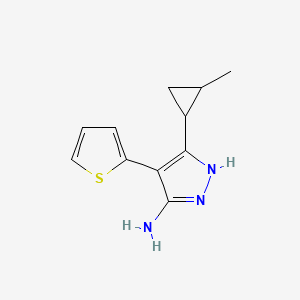
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
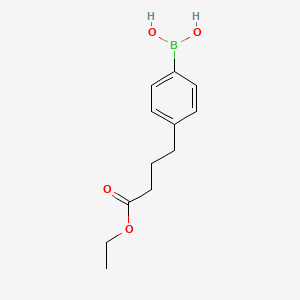

![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)

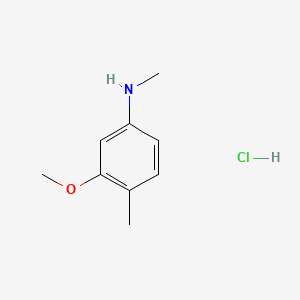

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

